molecular formula C4H6Cl2N2O B2740274 3-Chloro-2-methyl-1H-pyrazol-5-one;hydrochloride CAS No. 2402839-77-2

3-Chloro-2-methyl-1H-pyrazol-5-one;hydrochloride

Cat. No.: B2740274
CAS No.: 2402839-77-2
M. Wt: 169.01
InChI Key: LZNKYDZQJPCPDM-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-1H-pyrazol-5-one hydrochloride is a heterocyclic compound featuring a pyrazole backbone substituted with a chlorine atom at position 3, a methyl group at position 2, and a ketone group at position 5, forming a hydrochloride salt. This structural configuration enhances its stability and solubility in polar solvents, making it valuable in pharmaceutical synthesis and material science.

Properties

IUPAC Name

3-chloro-2-methyl-1H-pyrazol-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O.ClH/c1-7-3(5)2-4(8)6-7;/h2H,1H3,(H,6,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNKYDZQJPCPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-1H-pyrazol-5-one;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-chloro-2-methyl-1H-pyrazole and hydrochloric acid.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product formation. Common solvents used include ethanol or methanol.

    Reaction Mechanism: The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the hydrochloride ion, resulting in the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-1H-pyrazol-5-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole compounds.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for the formation of various substituted pyrazole derivatives, which can be tailored for specific functional groups depending on the reagents used in the reactions.

Table 1: Common Reactions Involving 3-Chloro-2-methyl-1H-pyrazol-5-one;hydrochloride

Reaction TypeProduct TypeNotes
Nucleophilic SubstitutionSubstituted PyrazolesVarious functional groups can be introduced.
CyclizationHeterocyclic CompoundsForms complex ring structures.
CondensationPyrazole DerivativesUseful in synthesizing pharmaceuticals.

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against a variety of Gram-positive and Gram-negative bacteria, demonstrating potential as an antibacterial agent .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties, making it a candidate for therapeutic applications in treating inflammatory diseases .

Table 2: Biological Activities of this compound

Activity TypeTarget Organisms/ConditionsReferences
AntibacterialGram-positive and Gram-negative bacteria
Anti-inflammatoryIn vitro studies on inflammatory markers
AntifungalVarious fungal strains

Pharmaceutical Applications

Drug Development Intermediate
The compound is being explored as a pharmaceutical intermediate in the synthesis of new drugs. Its unique structure allows for modifications that can enhance efficacy and reduce side effects in potential drug candidates .

Case Study: Anticancer Research
Recent studies have highlighted the potential of pyrazole derivatives, including those derived from this compound, in anticancer therapies. These derivatives have shown promise in inhibiting tumor growth in preclinical models, indicating their value in cancer treatment research .

Industrial Applications

Agrochemicals Production
In the industrial sector, this compound is utilized in the formulation of agrochemicals. Its ability to act as a pesticide or herbicide precursor is significant for agricultural applications .

Dyes and Pigments
Additionally, it finds use in the production of dyes and pigments due to its stable chemical structure and reactivity with various substrates.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methyl-1H-pyrazol-5-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes involved in various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features:

Compound Name Core Structure Substituents Functional Groups Present
3-Chloro-2-methyl-1H-pyrazol-5-one hydrochloride Pyrazole Cl (C3), CH₃ (C2), ketone (C5), HCl salt Ketone, chloride, methyl, salt
5-Chloro-4-(3-aryl)-pyrazole derivatives Pyrazole Cl (C5), aryl groups (C4), methyl (C3) Aryl, chloride, methyl
4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride Pyrazole Cl (C4), CH₃ (C1, C3), amine (C5), HCl salt Amine, chloride, methyl, salt
5-Chloro-2-methyl-2H-isothiazol-3-one Isothiazolone Cl (C5), CH₃ (C2) Lactam, chloride, methyl

Key Observations :

  • Position of Chlorine : In pyrazole derivatives, chlorine at C3 or C5 (vs. C4 in ) affects electronic distribution and reactivity.
  • Salt Formation : Hydrochloride salts (e.g., ) improve aqueous solubility compared to neutral analogs (e.g., isothiazolone in ).
  • Functional Groups : Ketones (target compound) vs. amines () or lactams () influence hydrogen bonding and bioactivity.
Physicochemical Properties

Melting points and solubility trends:

Compound Name Melting Point (°C) Solubility (Polar Solvents) Reference
3-Chloro-2-methyl-1H-pyrazol-5-one hydrochloride Not reported High (due to HCl salt) -
Compound 3f (5-Chloro-pyrazole) 118–120 Moderate (CDCl₃ soluble)
Compound 3h (5-Chloro-pyrazole) 158–160 Low (crystalline solid)
4-Chloro-1,3-dimethyl-pyrazole hydrochloride Not reported High (salt form)

Key Observations :

  • Melting points vary significantly with substituents: Bulky aryl groups (e.g., Compound 3h ) increase crystallinity and melting points.
  • Hydrochloride salts (e.g., ) enhance solubility in water and polar solvents, critical for drug formulation.

Biological Activity

3-Chloro-2-methyl-1H-pyrazol-5-one; hydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound has been evaluated for various biological activities, particularly its antileishmanial and antimalarial properties. Research indicates that it interacts with specific molecular targets, leading to inhibition of key biochemical pathways in pathogens such as Leishmania and Plasmodium species.

Key Biological Activities:

  • Antileishmanial Activity : Demonstrated potent effects against Leishmania aethiopica.
  • Antimalarial Activity : Effective against Plasmodium berghei, showing promise in treating malaria.
  • Antimicrobial Properties : Exhibits activity against various bacteria and fungi.

The biological effects of 3-Chloro-2-methyl-1H-pyrazol-5-one; hydrochloride are attributed to its ability to interact with multiple molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes critical for the survival of parasites, disrupting their metabolic processes.
  • Receptor Interaction : It acts as a ligand for various receptors, potentially modulating signaling pathways.
  • Metal Ion Coordination : The imidazole ring can bind metal ions in metalloproteins, influencing enzymatic activity.

Research Findings

Recent studies have provided insights into the efficacy and mechanisms of 3-Chloro-2-methyl-1H-pyrazol-5-one; hydrochloride.

In Vitro Studies

  • Antipromastigote Activity : In vitro tests showed that the compound effectively inhibits the promastigote stage of Leishmania, with IC50 values indicating strong potency .
  • Detection Methods : Utilized in mass spectrometry for detecting reducing carbohydrates, enhancing analytical sensitivity .

In Vivo Studies

  • Animal Models : Studies using Plasmodium berghei in mice demonstrated significant reductions in parasitemia, suggesting potential for therapeutic use in malaria .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action compared to related compounds:

CompoundAntileishmanial ActivityAntimalarial ActivityMechanism of Action
3-Chloro-2-methyl-1H-pyrazol-5-one; HClPotentPotentEnzyme inhibition, receptor interaction
1-Methyl-1H-pyrazole derivativesModerateWeakEnzyme inhibition
Pyrazolo[3,4-b]pyridinesVariableModerateReceptor modulation

Case Study 1: Antileishmanial Efficacy

A study evaluated the efficacy of 3-Chloro-2-methyl-1H-pyrazol-5-one; hydrochloride against Leishmania aethiopica in vitro. Results indicated an IC50 value significantly lower than traditional treatments, highlighting its potential as a novel therapeutic agent .

Case Study 2: Antimalarial Potential

In a controlled study using mice infected with Plasmodium berghei, treatment with the compound resulted in a marked decrease in parasitemia levels compared to untreated controls. The study concluded that the compound could be a candidate for further development as an antimalarial drug .

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